Myristoyl Hexapeptide-16

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

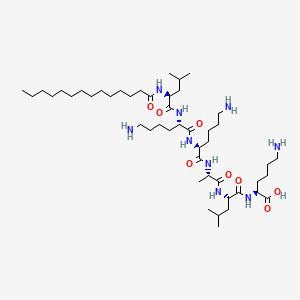

Myristoyl Hexapeptide-16 is a synthetic peptide composed of six amino acids (Leucine, Lysine, Lysine, Alanine, Leucine, Lysine) linked to a myristic acid molecule. This compound is primarily known for its role in stimulating the production of keratin, a key structural protein in hair, nails, and the outermost layer of the skin. It is widely used in cosmetic formulations, particularly for enhancing eyelash growth and providing anti-aging and anti-inflammatory benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myristoyl Hexapeptide-16 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added using coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residues if present.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium periodate (NaIO4).

Reducing Agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents depending on the desired modification.

Major Products: The primary products of these reactions are modified peptides with altered functional groups, which can impact their biological activity and stability .

Scientific Research Applications

Myristoyl Hexapeptide-16 has a broad range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential in wound healing, anti-inflammatory treatments, and as a carrier for drug delivery.

Industry: Widely used in cosmetic formulations for its ability to enhance eyelash growth, improve skin texture, and provide anti-aging benefits .

Mechanism of Action

Myristoyl Hexapeptide-16 exerts its effects by stimulating the expression of genes responsible for keratin production. The myristic acid moiety enhances the peptide’s bioavailability and facilitates its interaction with cellular membranes. This interaction triggers signaling pathways that lead to increased keratin synthesis, resulting in stronger and healthier hair and nails. Additionally, the peptide’s anti-inflammatory properties are attributed to its ability to modulate cytokine production and reduce oxidative stress .

Comparison with Similar Compounds

Myristoyl Pentapeptide-17: Another peptide used in cosmetic formulations for enhancing eyelash growth.

Palmitoyl Pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.

Acetyl Hexapeptide-8: Commonly used in anti-wrinkle treatments due to its muscle-relaxing effects.

Uniqueness: Myristoyl Hexapeptide-16 stands out due to its specific sequence and the presence of myristic acid, which enhances its bioavailability and efficacy. Its ability to stimulate keratin production makes it particularly effective for applications related to hair and nail health .

Biological Activity

Myristoyl Hexapeptide-16 is a synthetic peptide derived from myristic acid and a hexapeptide sequence (Leu-Lys-Lys-Ala-Leu-Lys). It is primarily recognized for its biological activities in dermatology and cosmetic applications, particularly in enhancing keratin production, promoting hair growth, and providing anti-aging benefits. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : C47H91N9O8

- Molecular Weight : 710.3 Daltons

- Appearance : Colorless to pale beige liquid

- Solubility : Water-soluble

This compound is characterized by its myristoylated structure, which enhances its bioavailability and stability in formulations. The myristic acid component facilitates better absorption through skin barriers, making it effective in topical applications.

This compound exhibits several biological activities:

- Keratin Stimulation : The peptide significantly stimulates keratin gene expression, leading to increased production of keratin, a vital structural protein in hair, skin, and nails . This stimulation helps improve the strength and appearance of these tissues.

- Anti-Bacterial Properties : The compound has demonstrated activity against various bacteria, including E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ≤ 100 ppm . This property allows it to function effectively without the need for additional preservatives in cosmetic formulations .

- Moisture Retention : this compound aids in reducing transepidermal water loss (TEWL), promoting hydration and maintaining skin barrier integrity .

- Eyelash Growth Enhancement : When combined with other peptides like Myristoyl Pentapeptide-17, it has been shown to visibly increase eyelash length and thickness within weeks of application .

Efficacy Studies

Several studies have investigated the efficacy of this compound in cosmetic applications:

- Case Study on Eyelash Growth : A clinical trial involving 30 subjects assessed the effects of a serum containing this compound on eyelash growth over 90 days. Results indicated significant improvements in eyelash length, thickness, and overall appearance, with high patient satisfaction ratings .

- Skin Applications : In another study focusing on skin health, this compound was found to enhance skin elasticity and reduce signs of aging by stimulating collagen synthesis alongside keratin production .

Comparative Data Table

| Property | This compound | Other Common Peptides |

|---|---|---|

| Keratin Stimulation | Yes | Varies |

| Anti-Bacterial Activity | Yes | Limited |

| Moisture Retention | Yes | Some |

| Eyelash Growth Promotion | Yes | Often combined with others |

| Skin Elasticity Improvement | Yes | Varies |

Properties

Molecular Formula |

C47H91N9O8 |

|---|---|

Molecular Weight |

910.3 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C47H91N9O8/c1-7-8-9-10-11-12-13-14-15-16-17-27-41(57)52-39(31-33(2)3)45(61)54-37(25-19-22-29-49)44(60)53-36(24-18-21-28-48)43(59)51-35(6)42(58)56-40(32-34(4)5)46(62)55-38(47(63)64)26-20-23-30-50/h33-40H,7-32,48-50H2,1-6H3,(H,51,59)(H,52,57)(H,53,60)(H,54,61)(H,55,62)(H,56,58)(H,63,64)/t35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

CXJWENHUGAZQFI-UNHORJANSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.